molecular formula C24H27N7O B605721 AZ191

AZ191

Cat. No.: B605721
M. Wt: 429.5 g/mol
InChI Key: ZYVXTMKTGDARKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Preparation Methods

Synthetic Routes:: AZ191 can be synthesized through various routes. One common method involves the condensation of 2,4-dichlorobenzaldehyde with 3-aminobenzaldehyde, followed by cyclization to form the indene-1-one scaffold. Detailed reaction conditions and purification steps are essential for obtaining high yields and purity.

Industrial Production:: While industrial-scale production methods are proprietary, they likely involve optimized synthetic routes, large-scale reactions, and efficient purification techniques.

Chemical Reactions Analysis

AZ191 participates in several chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially affecting its stability or bioactivity.

    Reduction: Reduction processes could modify its functional groups.

    Substitution: Substituent modifications may occur, impacting its pharmacological properties.

Common reagents include reducing agents (e.g., NaBH4), oxidizing agents (e.g., H2O2), and Lewis acids (e.g., AlCl3). Major products depend on reaction conditions and substituents.

Scientific Research Applications

AZ191’s versatility extends across scientific disciplines:

    Chemistry: Used as a tool compound to study DNA-PK inhibition.

    Biology: Investigated for its impact on cell cycle regulation and apoptosis.

    Medicine: Potential applications in cancer therapy due to its kinase inhibition.

    Industry: May serve as a lead compound for drug development.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O/c1-29-10-12-31(13-11-29)17-4-5-21(23(14-17)32-3)28-24-26-9-7-20(27-24)19-16-30(2)22-15-25-8-6-18(19)22/h4-9,14-16H,10-13H2,1-3H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVXTMKTGDARKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=CC(=N3)C4=CN(C5=C4C=CN=C5)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.